L-Aspartic acid, N-methyl-, 4-(1,1-dimethylethyl) ester
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Overview
Description
N-Methyl-L-aspartic acid tert-butyl ester, also known as N-Me-Asp(Otbu)-OH, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties. The compound features a methyl group attached to the nitrogen atom of the aspartic acid, and a tert-butyl ester group protecting the carboxyl group. These modifications enhance the stability and reactivity of the molecule, making it a valuable building block in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-aspartic acid tert-butyl ester typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of L-aspartic acid is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester.
Methylation of the Amino Group: The amino group of the protected aspartic acid is methylated using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The resulting N-Methyl-L-aspartic acid tert-butyl ester is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-aspartic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-aspartic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction Reactions: The methyl group on the nitrogen can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide synthesis.
Major Products Formed
Hydrolysis: N-Methyl-L-aspartic acid.
Oxidation: N-Methyl-L-aspartic acid derivatives with oxidized methyl groups.
Reduction: Reduced forms of N-Methyl-L-aspartic acid derivatives.
Coupling: Peptides containing N-Methyl-L-aspartic acid residues.
Scientific Research Applications
N-Methyl-L-aspartic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-Methyl-L-aspartic acid tert-butyl ester involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, influencing the folding, stability, and activity of the resulting peptides and proteins. The tert-butyl ester group provides protection during synthesis, while the methyl group on the nitrogen enhances the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-aspartic acid: Lacks the tert-butyl ester group, making it less stable and reactive.
L-Aspartic acid tert-butyl ester: Does not have the methyl group on the nitrogen, resulting in different reactivity and stability.
N-Methyl-L-glutamic acid tert-butyl ester: Similar structure but with an additional methylene group in the side chain, leading to different properties and applications.
Uniqueness
N-Methyl-L-aspartic acid tert-butyl ester is unique due to the combination of the methyl group on the nitrogen and the tert-butyl ester group. This dual modification enhances the compound’s stability, reactivity, and versatility in peptide synthesis, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C9H16NO4- |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/p-1/t6-/m0/s1 |
InChI Key |
VVZMENGKDSBXFM-LURJTMIESA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)[O-])NC |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)[O-])NC |
Origin of Product |
United States |
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